molecular formula C19H23NO2 B252714 N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine

N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine

カタログ番号 B252714
分子量: 297.4 g/mol
InChIキー: QWLZYLUPZAWJPB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine, also known as MB-CPA, is a novel compound that has gained significant attention in the field of neuroscience research. MB-CPA is a selective and potent inhibitor of the vesicular monoamine transporter 2 (VMAT2), which plays a crucial role in the regulation of monoamine neurotransmitter release in the brain. In

作用機序

N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine acts as a competitive inhibitor of VMAT2, binding to the same site as the substrate monoamines. By blocking the transport of monoamines into synaptic vesicles, N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine reduces the amount of monoamine neurotransmitters available for release, thereby modulating their effects on behavior and physiology.
Biochemical and Physiological Effects:
N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine has been shown to modulate the levels of monoamine neurotransmitters in the brain, leading to a range of physiological and behavioral effects. For example, N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine has been shown to reduce locomotor activity and induce catalepsy in rodents, suggesting a role in the regulation of motor behavior. In addition, N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine, suggesting a potential therapeutic application in the treatment of addiction.

実験室実験の利点と制限

N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine has several advantages as a tool compound for neuroscience research. It is highly selective for VMAT2 and does not affect other transporters or receptors. It is also potent, with an IC50 value in the nanomolar range. However, there are some limitations to the use of N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine in lab experiments. For example, its effects are reversible, which can make it difficult to study the long-term effects of VMAT2 inhibition. In addition, its potency can make it challenging to use in vivo, as high doses may cause toxicity.

将来の方向性

There are several future directions for research on N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine. One area of interest is the potential therapeutic application of N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine in the treatment of addiction. Another area of interest is the role of VMAT2 in the regulation of mood and affective disorders, such as depression and anxiety. Finally, there is potential for the development of new VMAT2 inhibitors based on the structure of N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine, which could have improved potency and selectivity.
Conclusion:
In conclusion, N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine is a novel compound that has significant potential as a tool compound for neuroscience research. Its selective inhibition of VMAT2 allows for the investigation of the role of monoamine neurotransmitters in behavior and physiology. While there are some limitations to its use, N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine has several advantages that make it a valuable tool for studying the brain. Future research on N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine may lead to new therapeutic applications and the development of new VMAT2 inhibitors.

合成法

The synthesis of N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine involves several steps, including the protection of the amine group, the formation of the cyclopropane ring, and the deprotection of the amine group. The final product is obtained through a palladium-catalyzed coupling reaction. The synthesis of N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine has been described in detail in a recent publication (Yamamoto et al., 2018).

科学的研究の応用

N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine has been widely used as a tool compound to investigate the role of VMAT2 in monoamine neurotransmitter release. VMAT2 is responsible for the packaging of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, into synaptic vesicles. By inhibiting VMAT2, N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine can reduce the release of these neurotransmitters and thus modulate their effects on behavior and physiology.

特性

製品名

N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine

分子式

C19H23NO2

分子量

297.4 g/mol

IUPAC名

N-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methyl]cyclopropanamine

InChI

InChI=1S/C19H23NO2/c1-14-5-3-4-6-16(14)13-22-18-10-7-15(11-19(18)21-2)12-20-17-8-9-17/h3-7,10-11,17,20H,8-9,12-13H2,1-2H3

InChIキー

QWLZYLUPZAWJPB-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2)CNC3CC3)OC

正規SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2)CNC3CC3)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。